1-Chloro-2,4-dimethyl-3-nitrobenzene

Übersicht

Beschreibung

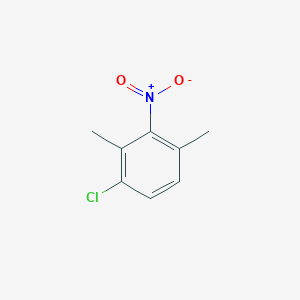

1-Chloro-2,4-dimethyl-3-nitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,4-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products:

Reduction: 1-Chloro-2,4-dimethyl-3-aminobenzene.

Substitution: 1-Methoxy-2,4-dimethyl-3-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Chloro-2,4-dimethyl-3-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated and nitro groups make it a versatile building block for creating complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | 2,4-Dimethyl-3-nitroaniline | |

| Friedel-Crafts Alkylation | Azo Dyes | |

| Reduction | 2,4-Dimethyl-3-aminobenzene |

These reactions highlight the compound's utility in producing dyes and pharmaceuticals. For instance, it is used in synthesizing azo dyes , which are significant in textile industries due to their vibrant colors and stability.

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical sector. Its derivatives are explored for their biological activities, including antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. A study conducted on synthesized derivatives demonstrated effective inhibition of bacterial growth, suggesting potential for developing new antimicrobial agents .

Environmental Impact Studies

The environmental implications of compounds like this compound are significant due to their persistence and toxicity. Studies have been conducted to assess their behavior in ecosystems and potential risks to human health.

Table 2: Toxicological Data of this compound

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity (LD50) | 200 mg/kg (oral, rat) | |

| Skin Irritation | Moderate | |

| Carcinogenic Potential | Possible human carcinogen |

These findings underscore the need for careful handling and regulation of this compound in industrial applications.

Wirkmechanismus

The mechanism of action of 1-chloro-2,4-dimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and produce derivatives with desired properties .

Vergleich Mit ähnlichen Verbindungen

- 1-Chloro-2,4-dinitrobenzene

- 1-Chloro-2,4-dimethylbenzene

- 1-Chloro-2,4-dimethyl-5-nitrobenzene

Comparison: 1-Chloro-2,4-dimethyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 1-chloro-2,4-dinitrobenzene, it has one less nitro group, affecting its electron-withdrawing capacity and reactivity in substitution reactions. The presence of two methyl groups in this compound also differentiates it from other similar compounds, impacting its steric and electronic properties .

Biologische Aktivität

1-Chloro-2,4-dimethyl-3-nitrobenzene (CDMN) is an aromatic compound with significant chemical properties that influence its biological activity. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

The chemical formula of this compound is . It features a chlorine atom, two methyl groups, and a nitro group attached to a benzene ring. This arrangement affects its reactivity and interaction with biological systems.

Toxicological Studies

Research indicates that CDMN exhibits various toxicological effects. Studies have shown that it can induce oxidative stress and damage cellular components. The compound's nitro group is particularly reactive, leading to the formation of reactive oxygen species (ROS) which can cause DNA damage and disrupt cellular functions.

- Genotoxicity : CDMN has been linked to genotoxic effects in vitro. For instance, tests on cultured human cells revealed that exposure to CDMN resulted in increased levels of DNA strand breaks, indicating its potential as a genotoxic agent .

- Carcinogenic Potential : While direct evidence of carcinogenicity in humans is limited, animal studies have suggested a potential link between exposure to nitroaromatic compounds and tumor development. The structural similarities between CDMN and known carcinogens raise concerns regarding its long-term exposure effects .

- Metabolic Pathways : The metabolism of CDMN involves reduction reactions leading to the formation of various metabolites that may also exhibit biological activity. These metabolites can interact with cellular macromolecules, potentially altering their function .

Case Study 1: Environmental Impact

A study investigated the biodegradation of nitroaromatic compounds, including CDMN, by specific bacterial strains. Results showed that certain bacteria could utilize CDMN as a carbon source, indicating its potential for bioremediation applications . The degradation pathways involved enzymatic reactions that transformed CDMN into less harmful substances.

Case Study 2: Occupational Exposure

An occupational health study evaluated the effects of exposure to chlorinated nitrobenzenes in industrial settings. Workers exposed to CDMN exhibited elevated biomarkers of oxidative stress and DNA damage compared to unexposed controls. This underscores the need for stringent safety measures in environments where CDMN is handled .

Table 1: Summary of Biological Effects of CDMN

Eigenschaften

IUPAC Name |

1-chloro-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRVFIZSNISDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.